Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate
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Overview
Description
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 2nd position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with bromine to introduce the bromine atom at the 6th position. This is followed by the esterification of the carboxylate group at the 2nd position using methyl chloroformate or a similar reagent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the benzimidazole ring can enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylate ester group can also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Methyl 4-methylbenzimidazole-2-carboxylate: Lacks the bromine atom at the 6th position, which may affect its reactivity and biological activity.
6-Bromo-4-methylbenzimidazole-2-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity properties.
4-Methylbenzimidazole-2-carboxylate: Lacks both the bromine atom and the ester group, which can significantly alter its chemical and biological properties.
Uniqueness: Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity. The combination of the bromine atom, methyl group, and carboxylate ester group makes this compound a versatile and valuable building block for various applications in research and industry .
Biological Activity
Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 6-position and a methyl group at the 4-position of the benzimidazole ring. Its molecular formula is C11H10BrN3O2 with a molecular weight of approximately 288.12 g/mol. The structural features contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromine atom enhances binding affinity through halogen bonding, while the carboxylate ester group aids in solubility and bioavailability.
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways crucial for cell survival and proliferation.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported its minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.
Bacterial Strain | MIC (µg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 32–64 | Similar to ciprofloxacin |
Escherichia coli | 64 | Comparable efficacy |
Pseudomonas aeruginosa | >512 | Less effective |
The presence of the bromine atom increases its antibacterial potency due to enhanced electron-withdrawing effects, which improve interaction with bacterial cell structures .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, it has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma).
- Cytotoxicity Assays : Flow cytometry studies revealed that the compound induces apoptosis in cancer cells at concentrations ranging from 25 to 50 µM .
Comparative Analysis with Related Compounds
The unique properties of this compound can be contrasted with other benzimidazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methylbenzimidazole-2-carboxylic Acid | Lacks bromine atom | Lower antimicrobial activity |
6-Chloro-4-methylbenzimidazole-2-carboxylic Acid | Contains chlorine instead of bromine | Different reactivity; moderate activity |
6-Fluoro-4-methylbenzimidazole-2-carboxylic Acid | Contains fluorine | Altered interactions; variable potency |
The presence of halogens like bromine or chlorine significantly influences the reactivity and biological activity of these compounds, making this compound particularly noteworthy for further research and development in drug design .
Case Studies and Research Findings
Recent studies have highlighted the promising applications of this compound in pharmacology:
- Anticancer Research : In vivo studies demonstrated tumor suppression in mice treated with this compound, indicating its potential as an anticancer agent .
- Antimicrobial Efficacy : Comparative studies showed that this compound outperformed several analogs in inhibiting bacterial growth, reinforcing its role as a lead compound for antibiotic development .
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-4-methyl-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-3-6(11)4-7-8(5)13-9(12-7)10(14)15-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
SBBJZJHYHCWXCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2)C(=O)OC)Br |
Origin of Product |
United States |
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